molecular formula C16H14ClNO3 B6407981 5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261908-81-9

5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95%

Cat. No. B6407981
CAS RN: 1261908-81-9
M. Wt: 303.74 g/mol
InChI Key: NYNPDXSFRVRTBX-UHFFFAOYSA-N
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Description

5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, or 5-Chloro-3-EACB, is an organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzoic acid, and it contains a chlorine atom and an aminocarbonyl group. 5-Chloro-3-EACB has been studied for its potential uses in drug delivery, enzyme inhibition, and other biochemical and physiological processes.

Scientific Research Applications

5-Chloro-3-EACB has been studied for its potential applications in scientific research. This compound has been studied for its potential use in drug delivery, enzyme inhibition, and other biochemical and physiological processes. It has been used in studies related to cancer, diabetes, and other diseases, as well as in studies related to drug metabolism and toxicology.

Mechanism of Action

The mechanism of action of 5-Chloro-3-EACB is not completely understood. However, it is believed that this compound binds to certain enzymes, such as cytochrome P450, and inhibits their activity. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes, which can be used to study the effects of certain drugs or other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-EACB are not completely understood. However, this compound has been studied for its potential effects on drug metabolism, toxicology, and other processes. In studies related to drug metabolism, 5-Chloro-3-EACB has been found to inhibit the activity of certain enzymes, such as cytochrome P450. This inhibition of enzyme activity can lead to changes in the metabolism of certain drugs, which can be studied to better understand their effects. In studies related to toxicology, 5-Chloro-3-EACB has been found to inhibit the activity of certain enzymes, such as glutathione S-transferase, which can lead to changes in the metabolism of certain toxins.

Advantages and Limitations for Lab Experiments

5-Chloro-3-EACB has several advantages and limitations for use in laboratory experiments. One advantage of using this compound is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. A limitation of using this compound is that it is not water soluble, so it must be dissolved in an appropriate solvent before use. Additionally, the concentration of this compound must be carefully controlled to ensure accurate results.

Future Directions

There are several potential future directions for research involving 5-Chloro-3-EACB. One potential direction is to investigate the potential use of this compound in drug delivery systems. Additionally, research could be conducted to further understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Further research could also be conducted to explore the potential use of 5-Chloro-3-EACB as an enzyme inhibitor in studies related to cancer, diabetes, and other diseases. Finally, research could be conducted to explore the potential use of this compound in toxicology studies.

Synthesis Methods

5-Chloro-3-EACB can be synthesized using a three-step process. The first step involves the reaction of ethyl chloroformate with benzaldehyde in the presence of a base, such as sodium hydroxide. The second step involves the reduction of the resulting aldehyde to a primary alcohol using sodium borohydride. The third step involves the reaction of the primary alcohol with ethylenediamine in the presence of an acid, such as hydrochloric acid, to form 5-Chloro-3-EACB.

properties

IUPAC Name

3-chloro-5-[3-(ethylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-2-18-15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(17)8-12/h3-9H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNPDXSFRVRTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691383
Record name 5-Chloro-3'-(ethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid

CAS RN

1261908-81-9
Record name 5-Chloro-3'-(ethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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